2-[Cyclopropyl(methyl)amino]acetaldehyde
Description
Overview of Multifunctional Organic Compounds in Advanced Synthesis
Multifunctional organic compounds, which possess two or more distinct functional groups, are cornerstones of modern organic synthesis. Their utility lies in the ability to construct complex molecular architectures efficiently, often through sequential or one-pot reactions that reduce the number of operational steps, and simplify purification processes. nih.govacs.org The strategic placement of different functional groups allows for controlled, regioselective, and stereoselective transformations. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where molecular complexity is paramount. nih.gov The development of advanced functional materials also relies heavily on the tailored design and synthesis of multifunctional organic molecules. mdpi.com Biocatalysis is an increasingly important tool in this field, with some enzymes displaying the ability to catalyze multiple, mechanistically different reactions within a single active site, further streamlining synthetic pathways. nih.govacs.org
Significance of the Cyclopropyl (B3062369) Moiety in Organic Structures and Reactivity
The cyclopropyl group is a small, three-membered carbocycle that imparts unique structural and electronic properties to a molecule. fiveable.me Its defining feature is significant ring strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.me This strain makes the ring susceptible to ring-opening reactions, a property that is widely exploited in synthetic chemistry. fiveable.me
Electronically, the C-C bonds of a cyclopropane (B1198618) ring have a high degree of p-character, giving them properties that resemble a carbon-carbon double bond. fiveable.mestackexchange.com This allows the cyclopropyl group to participate in conjugation with adjacent π-systems and to stabilize adjacent carbocations through hyperconjugation. wikipedia.org In medicinal chemistry, the incorporation of a cyclopropyl moiety can influence a drug's metabolic stability, lipophilicity, and binding conformation. For instance, replacing an N-ethyl group with an N-cyclopropyl group can enhance metabolic stability against oxidation. iris-biotech.de The rigid structure of the cyclopropane ring can also lock the conformation of a molecule, which is useful for studying structure-activity relationships. iris-biotech.de
Challenges and Opportunities Associated with Amino Aldehyde Functionality in Organic Chemistry
Amino aldehydes are a challenging class of compounds due to their inherent instability. researchgate.net The presence of both a nucleophilic amino group and an electrophilic aldehyde in the same molecule can lead to rapid self-condensation or polymerization. researchgate.net Aldehydes, in general, are highly reactive towards nucleophiles due to the polar nature of the carbonyl group. numberanalytics.com Their reactivity is greater than that of ketones, which have more steric hindrance around the carbonyl carbon. numberanalytics.com
Despite these challenges, the bifunctional nature of amino aldehydes makes them valuable building blocks in organic synthesis. researchgate.net They can react with nucleophiles at the aldehyde carbon and with electrophiles at the amino nitrogen. The reaction of aldehydes with primary or secondary amines can form imines or enamines, respectively, which are key intermediates in many C-C bond-forming reactions. oxfordsciencetrove.comlibretexts.org The synthesis of amino acids, for example, can be achieved from aldehydes and ammonia (B1221849) through processes like the Strecker synthesis or formose-like reactions. acs.org Protecting group strategies are often employed to mask the aldehyde or amine functionality to prevent undesired side reactions during a synthetic sequence. numberanalytics.com
Theoretical Frameworks for Understanding Strain and Electronic Effects in Cyclopropyl Systems
The unique bonding and reactivity of the cyclopropane ring are explained by several theoretical models. The high strain of the ring is a dominant factor, making it more reactive than larger cycloalkanes. fiveable.me Two primary models describe the electronic structure:
The Coulson-Moffitt Model : This model proposes that the C-C bonds in cyclopropane are not linear but are "bent" or "banana" bonds formed from the overlap of sp-hybridized orbitals. researchgate.netresearchgate.netscribd.com This arrangement results in weaker C-C bonds compared to normal sigma bonds and explains the ring's high reactivity. scribd.com The inter-orbital angle is calculated to be around 104°, which helps to reduce some of the bond strain. scribd.com
The Walsh Model : This alternative model describes the bonding in cyclopropane in terms of molecular orbitals. It proposes a combination of sp² hybridized orbitals for the C-H bonds and the exterior of the ring, with a set of three p-orbitals directed towards the center of the ring. wikipedia.orgresearchgate.netresearchgate.net This framework helps to explain the π-like character of the cyclopropane ring and its ability to interact with adjacent p-orbitals. thieme-connect.com
These models, while different in their approach, both successfully account for the high ring strain and the double-bond character of cyclopropane, providing a theoretical basis for its observed reactivity and electronic properties. thieme-connect.comacs.org
Data Tables
Table 1: Properties of Related Chemical Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Acetaldehyde (B116499) | C₂H₄O | 44.05 | 75-07-0 |
| Cyclopropylmethylamine | C₄H₉N | 71.12 | 2516-47-4 |
| (Methylamino)acetaldehyde dimethyl acetal (B89532) | C₅H₁₃NO₂ | 119.16 | 122-07-6 |
| 2-Cyclopropylacetaldehyde | C₅H₈O | 84.12 | 56105-19-2 |
| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 124-68-5 |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 765-43-5 |
Data sourced from references wikipedia.orgpcc.eusigmaaldrich.comscbt.comsigmaaldrich.comnih.govorgsyn.org.
Properties
IUPAC Name |
2-[cyclopropyl(methyl)amino]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(4-5-8)6-2-3-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVEJIPHOJVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Cyclopropyl Methyl Amino Acetaldehyde and Analogous Systems
Formation of the Cyclopropyl (B3062369) Ring in Target Structure Synthesis
The construction of the cyclopropyl motif is a critical step in the synthesis of 2-[cyclopropyl(methyl)amino]acetaldehyde. Methodologies for achieving this can be broadly categorized into two approaches: the de novo formation of the ring through cyclopropanation reactions or the incorporation of a pre-existing cyclopropane-containing building block.
Cyclopropanation Reactions for Precursor Synthesis
Cyclopropanation reactions are a powerful tool for the formation of three-membered rings. acs.org These reactions typically involve the addition of a carbene or carbenoid to an alkene. For the synthesis of precursors to the target molecule, this could involve the cyclopropanation of an appropriately functionalized alkene. A variety of methods have been developed for cyclopropanation, including the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds. acs.org The choice of method often depends on the specific substrate and desired stereochemistry. Recent advancements have focused on developing more efficient and selective catalysts for these transformations. organic-chemistry.org For instance, rhodium(II) and cobalt(II) complexes have been shown to be effective catalysts for asymmetric cyclopropanation reactions. organic-chemistry.org
Introduction and Manipulation of the Aldehyde Functionality
The aldehyde group in 2-[cyclopropyl(methyl)amino]acetaldehyde is a key functional handle for further synthetic modifications. However, its introduction and handling require careful consideration due to its potential instability.
Oxidation Reactions for Aldehyde Generation
The oxidation of a primary alcohol is a common and effective method for the synthesis of aldehydes. Several reagents have been developed for this purpose, each with its own advantages and limitations.
Riley Oxidation: The Riley oxidation utilizes selenium dioxide to oxidize activated methylene (B1212753) groups, such as those adjacent to a carbonyl or in an allylic position. wikipedia.orgyoutube.comnrochemistry.com While historically significant, its application to the synthesis of α-aminoaldehydes is less common due to the potential for over-oxidation and side reactions. The reaction mechanism involves an initial ene reaction followed by a acs.orgpitt.edu-sigmatropic rearrangement. youtube.com
PCC-mediated Oxidation: Pyridinium chlorochromate (PCC) is a milder oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. wikipedia.org The reaction is typically carried out in dichloromethane (B109758). wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org It is known for its high yields, short reaction times, and tolerance of sensitive functional groups. pitt.eduwikipedia.org The reaction proceeds under neutral pH and at room temperature. wikipedia.org However, a recent study has shown that DMP can, under certain conditions, oxidize a primary alcohol to a carboxylic acid. rsc.org
| Oxidation Method | Reagent | Key Advantages | Key Considerations |
| Riley Oxidation | Selenium Dioxide (SeO₂) | Effective for allylic and α-carbonyl oxidation wikipedia.org | Can lead to over-oxidation and side reactions nih.gov |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Selective for aldehydes, minimizes over-oxidation wikipedia.org | Stoichiometric use of chromium reagent |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, selective, high yields, tolerates sensitive groups pitt.eduwikipedia.org | Potential for over-oxidation to carboxylic acid rsc.org |
Considerations for Aldehyde Instability and Strategies for In Situ Formation
α-Aminoaldehydes are known to be unstable and prone to racemization and decomposition. nih.govacs.org This instability necessitates careful handling and often requires their use immediately after preparation. To circumvent these issues, strategies for the in situ formation of the aldehyde are often employed. This involves generating the aldehyde in the reaction mixture where it is immediately consumed in a subsequent step. Another approach is the use of protected aldehyde equivalents, such as acetals, which can be deprotected under mild conditions just prior to use. researchgate.net
Incorporation and Functionalization of the Cyclopropyl(methyl)amino Moiety
The N-cyclopropyl-N-methylamino group is a key structural feature of the target molecule. Its synthesis can be approached in several ways. One common method is the reductive amination of cyclopropanecarboxaldehyde (B31225) with methylamine. longdom.org Alternatively, N-cyclopropyl-N-methylamine can be synthesized and then coupled with a suitable two-carbon electrophile. The synthesis of N-cyclopropyl-N-methylamine itself can be achieved through various routes, including the reaction of cyclopropylamine (B47189) with a methylating agent. acs.org The cyclopropylamine precursor is often synthesized from cyclopropanecarboxamide (B1202528) via a Hofmann rearrangement. google.comgoogle.com
The unique electronic properties of the cyclopropyl group can influence the reactivity of the adjacent amine. For instance, the cyclopropyl group can be cleaved under certain reaction conditions, such as during nitrosation reactions. researchgate.net This reactivity must be considered when planning synthetic steps involving the cyclopropyl(methyl)amino moiety.
Synthesis of Precursor Amino Compounds
The construction of the target molecule logically begins with the synthesis of its core components. Key precursors include cyclopropylamine and a suitable acetaldehyde (B116499) equivalent, such as aminoacetaldehyde dimethyl acetal (B89532).
Cyclopropylamine Synthesis: The cyclopropylamine motif is a valuable building block in medicinal chemistry. longdom.org Its synthesis has been approached through numerous routes. A prominent method is the Kulinkovich-Szymoniak reaction, which is a modification of the Kulinkovich reaction that allows for the preparation of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide. organic-chemistry.orgorganic-chemistry.org This titanium-mediated process converts nitriles into the corresponding cyclopropylamines, offering a direct entry to this key structural unit. organic-chemistry.org Other established methods include rearrangements of acid derivatives like the Curtius rearrangement, classical cyclopropanation of alkenes followed by functional group manipulation, and reductive amination of cyclopropanecarboxaldehyde. longdom.orgacs.orgacs.org More recent developments have focused on creating substituted cyclopropylamines with high diastereoselectivity from readily available starting materials like α-chloroaldehydes. chemrxiv.org
Aminoacetaldehyde Dimethyl Acetal Synthesis: The acetaldehyde portion of the target molecule is highly reactive and prone to self-condensation. Therefore, it is typically handled in a protected form, most commonly as a dimethyl acetal. Aminoacetaldehyde dimethyl acetal is a commercially available and widely used precursor. chemicalbook.com Its synthesis is often achieved through the reaction of 2-chloroacetaldehyde dimethyl acetal with an ammonia (B1221849) source. google.comgoogle.com One patented method describes reacting chloroacetaldehyde (B151913) dimethyl acetal with an aqueous or methanolic solution of ammonia, often under pressure and elevated temperature, to afford the desired product after workup and purification. google.comgoogle.com This precursor provides the two-carbon spacer and the amino group, which can then be alkylated with a cyclopropyl group. Alternatively, one could envision a route starting with cyclopropylamine and alkylating it with 2-bromoacetaldehyde dimethyl acetal.
Methods for N-Alkylation to Introduce the Methyl Group
Introducing the methyl group onto the nitrogen atom to form the final tertiary amine, N-methyl-N-cyclopropylaminoacetaldehyde (as the acetal), is a critical step. This transformation typically starts from a secondary amine precursor, such as 2-(cyclopropylamino)acetaldehyde dimethyl acetal. Two primary methods are employed for this N-methylation.
Reductive Amination: Reductive amination is a powerful and widely used method for forming C-N bonds that avoids the over-alkylation problems often associated with direct alkylation. stackexchange.com The reaction involves condensing the secondary amine with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. stackexchange.comwikipedia.org The Eschweiler-Clarke reaction is a classic example, using an excess of formaldehyde and formic acid, where formic acid serves as the reducing agent. wikipedia.orgorganic-chemistry.org A key advantage is that the reaction is irreversible due to the loss of carbon dioxide gas and does not produce quaternary ammonium (B1175870) salts. wikipedia.org More modern and milder conditions often employ reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which offer broad functional group tolerance. stackexchange.comscirp.org Reductive amination can often be performed in aqueous environments without the need to protect sensitive functional groups. scirp.org
Direct Alkylation: This method involves the reaction of the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base is required to neutralize the acid generated during the reaction. A common challenge with direct alkylation is the potential for over-alkylation to form a quaternary ammonium salt, although this is not possible when starting from a secondary amine to make a tertiary amine. The choice of base and reaction conditions is crucial for achieving high yields.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination (Eschweiler-Clarke) | Formaldehyde (excess), Formic Acid (excess) | Aqueous solution, heated (e.g., ~100 °C) | Inexpensive reagents; No quaternary salt formation; Irreversible. wikipedia.org | Requires high temperatures; Not suitable for heat-sensitive substrates. |
| Reductive Amination (Modern) | Formaldehyde, Sodium Triacetoxyborohydride (STAB) or NaBH₃CN | DCE or THF, often with Acetic Acid, Room Temperature | Mild conditions; High chemoselectivity; Broad substrate scope. stackexchange.com | Reducing agents are more expensive; Requires anhydrous conditions for some reagents. |
| Direct Alkylation | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃, Et₃N) | Aprotic solvent (e.g., ACN, DMF), Room Temp. to moderate heat | Direct and straightforward. | Methylating agents are toxic and carcinogenic; Potential for side reactions if other nucleophiles are present. |
Amine Protection/Deprotection Strategies in Multistep Synthesis
In multistep organic synthesis, protecting functional groups is a fundamental strategy to prevent unwanted side reactions. chemistrysteps.com Amines are nucleophilic and basic, often requiring protection during various synthetic transformations. The protection involves converting the amine into a less reactive derivative, which is stable to the subsequent reaction conditions but can be cleanly removed later to regenerate the amine. fishersci.co.uk This is typically achieved by converting the amine to a carbamate. chemistrysteps.com The choice of protecting group is dictated by its stability profile and the conditions required for its removal, allowing for orthogonal strategies where one group can be removed without affecting another. total-synthesis.com
Common Amine Protecting Groups:
Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups in non-peptide chemistry. jk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. jk-sci.comorganic-chemistry.org The Boc group is valued for its stability towards a wide range of nucleophiles and basic conditions. organic-chemistry.org Its removal is efficiently achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). fishersci.co.ukjk-sci.com
Cbz (Carbobenzyloxy): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, was pivotal in advancing peptide chemistry. total-synthesis.com It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comijacskros.com The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which is a key feature of its orthogonality to the acid-labile Boc group. total-synthesis.comresearchgate.net
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is particularly famous in solid-phase peptide synthesis. wikipedia.org It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.comwikipedia.org The defining characteristic of the Fmoc group is its lability to bases. wikipedia.org Deprotection is rapidly achieved using a mild base, most commonly a solution of piperidine (B6355638) in DMF, conditions under which Boc and Cbz groups are completely stable. total-synthesis.comgenscript.com
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). fishersci.co.uk | |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C). total-synthesis.comresearchgate.net | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF). wikipedia.orggenscript.com |
Regioselective and Stereoselective Synthetic Pathways for 2-[Cyclopropyl(methyl)amino]acetaldehyde Analogs
The synthesis of analogs of 2-[cyclopropyl(methyl)amino]acetaldehyde, particularly those with substituents on the cyclopropane (B1198618) ring, demands methods that control both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of chemical bonds. unl.pt
Stereoselective Synthesis: Achieving high stereocontrol in the formation of the cyclopropane ring is a central theme in modern organic synthesis. unl.pt For analogs of the title compound, this translates to controlling the stereochemistry of substituents on the cyclopropylamine core.
Diastereoselective Cyclopropanation: One powerful strategy involves substrate control, where a chiral auxiliary attached to the substrate directs the approach of the cyclopropanating reagent to one face of the alkene. For example, the cyclopropanation of α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone with sulfur ylides can proceed with high diastereoselectivity. chemrxiv.org Similarly, heteroatom-directed cyclopropanations, such as the Simmons-Smith reaction on allylic alcohols, are well-known to proceed with high diastereoselectivity due to the coordination of the zinc carbenoid to the hydroxyl group. unl.pt Recent methods have shown that the formal coupling of unactivated alkenes with carbon pronucleophiles can also lead to cyclopropanes with high diastereoselectivity. nih.govresearchgate.net
Enantioselective Cyclopropanation: This approach utilizes a chiral catalyst to induce enantioselectivity in the reaction of an achiral alkene. Transition-metal-catalyzed reactions of diazo compounds are among the most developed methods. unl.pt Chiral rhodium and copper complexes are frequently used to catalyze the decomposition of diazoacetates and related compounds to generate transient metal carbenes, which then add to alkenes to form cyclopropanes with high enantiomeric excess.
Regioselective Synthesis: Regioselectivity in the synthesis of cyclopropylamine analogs refers to controlling where on the cyclopropane ring substituents are placed. In cyclopropanation reactions of alkenes, the substitution pattern of the final product is directly determined by the substitution pattern of the starting alkene. For instance, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high regioselectivity and diastereoselectivity from α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org The Kulinkovich reaction and its variants also offer pathways to substituted cyclopropanols and cyclopropylamines, where the regiochemistry is dictated by the nature of the starting ester or nitrile. organic-chemistry.orgnih.govacsgcipr.org
| Method | Substrate Type | Key Reagents | Selectivity Control | Typical Outcome |
|---|---|---|---|---|
| Directed Simmons-Smith Reaction | Allylic/Homoallylic Alcohols | Et₂Zn, CH₂I₂ | Substrate control (hydroxyl-group direction). unl.pt | High diastereoselectivity. |
| Chiral Auxiliary-Mediated Cyclopropanation | α,β-Unsaturated Amides | Chiral Auxiliary (e.g., Camphorpyrazolidinone), Sulfur Ylide | Chiral auxiliary directs the attack of the ylide. chemrxiv.org | Good to excellent diastereoselectivity. |
| Catalytic Asymmetric Cyclopropanation | Alkenes (e.g., Styrene) | Diazoacetate, Chiral Catalyst (e.g., Rh₂(OAc)₄, Chiral Ligand) | Chiral catalyst creates a chiral environment. unl.pt | High enantioselectivity (ee). |
| Kulinkovich-Szymoniak Reaction | Nitriles | Grignard Reagent, Ti(O-i-Pr)₄ | Substrate/reagent control. Can give moderate diastereoselectivity with substituted Grignards. organic-chemistry.org | Access to 1,2-disubstituted cyclopropylamines. organic-chemistry.org |
Reactivity and Mechanistic Investigations of 2 Cyclopropyl Methyl Amino Acetaldehyde
Reactivity Profile of the Aldehyde Group
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
The carbonyl carbon of 2-[Cyclopropyl(methyl)amino]acetaldehyde is an electrophilic center that readily undergoes nucleophilic addition reactions. libretexts.orgyoutube.com This is a characteristic reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate. ncert.nic.in The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. ncert.nic.in
A variety of nucleophiles can add to the aldehyde, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanide, and amines. youtube.com The nature of the nucleophile determines whether the addition is reversible or irreversible. Strong nucleophiles, such as Grignard reagents and hydride donors, typically lead to irreversible addition, forming alcohols. In contrast, weaker nucleophiles may participate in reversible addition reactions.
Table 1: Examples of Nucleophilic Addition Reactions to Aldehydes
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Alkyl (R⁻) | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |
| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |
This table presents general examples of nucleophilic additions to aldehydes and does not represent specific experimental data for 2-[Cyclopropyl(methyl)amino]acetaldehyde.
Aldehydes can participate in condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, typically water. rsc.org A common example is the aldol (B89426) condensation, where an enolate ion reacts with another aldehyde molecule. ncert.nic.in For an aldehyde like 2-[Cyclopropyl(methyl)amino]acetaldehyde, self-condensation is a possibility, although the presence of the bulky cyclopropylmethylamino group might influence the reaction sterically.
Condensation reactions with other nucleophiles, particularly amines, are also significant. The reaction of an aldehyde with a primary amine typically forms an imine (a compound containing a carbon-nitrogen double bond), while reaction with a secondary amine, such as the one present in the target molecule, can lead to the formation of an enamine. rsc.orglibretexts.org The formation of these products is often reversible and can be controlled by reaction conditions, such as pH and the removal of water. libretexts.org
Reactivity Profile of the Secondary Amine Group
The secondary amine group in 2-[Cyclopropyl(methyl)amino]acetaldehyde introduces nucleophilic and basic properties to the molecule.
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. rsc.org This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and can participate in conjugate addition reactions. The presence of both a nucleophilic amine and an electrophilic aldehyde in the same molecule can lead to intramolecular reactions, potentially forming cyclic structures under certain conditions. The nucleophilicity of the amine is a key factor in the formation of enamines when reacting with aldehydes or ketones. rsc.org
Amino aldehydes, such as the title compound, are considered amphoteric molecules. nih.govwikipedia.org This means they can act as both an acid and a base. The amine group can be protonated by an acid, forming an ammonium (B1175870) salt, while the α-proton to the aldehyde can be abstracted by a strong base, forming an enolate. This dual reactivity is a hallmark of amino acids as well. wikipedia.org
The ability to exhibit "orthogonal reactivity" is a significant feature of amino aldehydes. nih.gov This concept implies that the reactivity of the amine and aldehyde groups can be selectively controlled by the choice of reaction conditions. For example, under acidic conditions, the amine is protonated and becomes non-nucleophilic, allowing reactions to occur selectively at the aldehyde. Conversely, protection of the aldehyde group (e.g., as an acetal) would allow for selective reactions at the amine. This controlled reactivity is a powerful tool in organic synthesis.
Chemical Transformations Involving the Cyclopropyl (B3062369) Ring
The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain, which is a consequence of its compressed bond angles (60°) compared to the ideal sp³ bond angle of 109.5°. libretexts.orgyoutube.com This strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, behaving somewhat like an alkene. youtube.comharvard.edu
Ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species, and can also be catalyzed by transition metals. researchgate.netwikipedia.org The regioselectivity of the ring-opening is often influenced by the substituents on the ring. In the case of 2-[Cyclopropyl(methyl)amino]acetaldehyde, the amino group can have a significant electronic influence on the stability and reactivity of the adjacent cyclopropane ring. For instance, the nitrogen lone pair could potentially stabilize an adjacent carbocation formed during an electrophilically induced ring-opening. Conversely, protonation of the amine to form an ammonium group can influence the bond cleavage of the cyclopropane ring. researchgate.net
While the cyclopropane ring is generally stable, its inherent strain energy makes it a reactive handle that can be exploited in synthetic transformations to generate linear structures. libretexts.orgwikipedia.org The specific conditions required for the ring-opening of 2-[Cyclopropyl(methyl)amino]acetaldehyde would depend on the reagents and reaction environment.
Table 2: General Reactivity of Functional Groups in 2-[Cyclopropyl(methyl)amino]acetaldehyde
| Functional Group | Type of Reactivity | Potential Reactions |
| Aldehyde | Electrophilic | Nucleophilic addition, Condensation, Oxidation, Reduction |
| Secondary Amine | Nucleophilic, Basic | Alkylation, Acylation, Protonation, Enamine formation |
| Cyclopropyl Ring | Strained Ring | Ring-opening reactions (e.g., with acids, electrophiles, or under catalytic conditions) |
This table provides a general summary of the expected reactivity and is not based on specific experimental data for the title compound.
Ring Opening Reactions (e.g., Electrophilic Ring Opening, C-C Bond Cleavage)
The high ring strain of the cyclopropane moiety makes it susceptible to various ring-opening reactions, particularly when activated by the adjacent amino group. Such reactions represent a fundamental aspect of the reactivity of cyclopropylamine (B47189) derivatives.
Electrophilic and Lewis Acid-Catalyzed Cleavage: The cyclopropane ring can be opened through electrophilic attack. In donor-acceptor cyclopropanes, the interaction between the electron-donating group (like an amine) and an electron-accepting group can weaken the vicinal C-C bonds, facilitating cleavage. nih.gov The reaction of donor-acceptor cyclopropanes with electrophilic reagents like chalcogenyl halides, often catalyzed by a Lewis acid, results in a 1,3-addition across the cleaved ring. acs.org For N-cyclopropylamides, a related class of compounds, treatment with the Lewis acid aluminum chloride (AlCl₃) has been shown to induce a ring-opening rearrangement, providing access to N-(2-chloropropyl)amides or cyclic 5-methyl-2-oxazolines. rsc.orgresearchgate.net This suggests that 2-[Cyclopropyl(methyl)amino]acetaldehyde could undergo similar transformations in the presence of suitable Lewis acids or electrophiles.
C-C Bond Cleavage Mechanisms: The specific C-C bond that breaks is dependent on the reaction conditions and the nature of the substituents. Theoretical studies suggest that in donor-acceptor cyclopropanes, electron donation into π-acceptor groups leads to the weakening and lengthening of the vicinal (C₁–C₂) bonds. nih.gov However, in a different mechanism, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride in superacid occurs at the distal (C₂–C₃) bond. researchgate.net This is attributed to the sigma-withdrawing effect of the ammonium group, which weakens the distal bond, and charge-charge repulsion effects in the transition state. researchgate.net Electrochemical methods have also been employed for the C-C bond cleavage of arylcyclopropanes, initiated by single-electron oxidation to form a radical cation, which weakens the Cα–Cβ bond and leads to ring opening. nih.gov
| Reaction Type | Reagent/Condition | Key Intermediate/Mechanism | Outcome | Reference(s) |
| Electrophilic Addition | Chalcogenyl Halides / Lewis Acid | Polarized strained ring | 1,3-functionalized open-chain product | acs.org |
| Rearrangement | Aluminum Chloride (AlCl₃) | "Heine-type" aziridine (B145994) intermediate | N-(2-chloropropyl)amides, 2-oxazolines | rsc.orgresearchgate.net |
| Superacid-Promoted Opening | Superacid (e.g., CF₃SO₃H) | Dicationic species | Distal (C₂–C₃) bond cleavage | nih.govresearchgate.net |
| Electrochemical Oxidation | Anode (electrolysis) | Radical cation | C-C bond cleavage and 1,3-difunctionalization | nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder, [4+2] Cycloadditions)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a double or triple bond-containing molecule known as a dienophile. libretexts.org
The direct participation of the saturated cyclopropyl ring in 2-[Cyclopropyl(methyl)amino]acetaldehyde as either a diene or dienophile in a standard Diels-Alder reaction is not characteristic. However, related cyclopropyl systems, particularly those containing unsaturation, are known to be highly reactive. Cyclopropenes, which contain a double bond within the three-membered ring, are recognized as potent dienophiles due to their high ring strain. nih.gov Their reactions are often highly diastereoselective. nih.gov The reactivity can be further enhanced by conjugation to an electron-withdrawing group, such as in cyclopropenyl ketones. nih.govnih.gov
While the target molecule itself is not a cyclopropene (B1174273), its aldehyde group could theoretically participate as the dienophile component in a hetero-Diels-Alder reaction (a [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom). Furthermore, intramolecular Diels-Alder reactions have been demonstrated where a cyclopropene acts as a dienophile tethered to a vinylarene diene, harnessing the ring's strain energy to drive the reaction and form complex polycyclic systems. acs.org
| Reaction Type | Substrate Class | Role of Cyclopropyl Moiety | Key Feature | Reference(s) |
| Intermolecular Diels-Alder | Cyclopropenyl ketones | Dienophile | Ring strain enhances reactivity | nih.govnih.gov |
| Intramolecular Diels-Alder | Cyclopropenyl vinylarenes | Dienophile (intramolecular) | Strain energy drives dearomative cycloaddition | acs.org |
| [3+2] Cycloaddition | 2-Nitroalkanols (via silyl (B83357) nitronate) | Tether for intramolecular reaction | Formation of fused-bicyclic heterocycles | nih.gov |
Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of 2-[Cyclopropyl(methyl)amino]acetaldehyde is significantly influenced by both the inherent structural constraints imposed by the cyclopropyl group and the potential for reactions between its amine and aldehyde functionalities.
Influence of Conformational Rigidity from the Cyclopropyl Group
The cyclopropyl group acts as a potent conformational restrictor, locking adjacent substituents into specific spatial orientations. researchgate.net This rigidification has profound effects on the molecule's properties and interactions.
This conformational rigidity can be highly advantageous in a biological context. A flexible molecule must adopt a specific "active conformation" to bind to a receptor or enzyme active site, which is entropically unfavorable. uniroma1.it In contrast, a more rigid molecule is more likely to already be in or near its active conformation, reducing the entropic penalty of binding (ΔS is less negative) and potentially leading to higher binding affinity. uniroma1.itrsc.org Studies on formyl tripeptides have shown that incorporating a cyclopropyl group instead of a more flexible isopropyl group can significantly alter the conformational equilibrium of the molecule. nih.gov This structural pre-organization is a key strategy in drug design to enhance potency and selectivity. uniroma1.it
Role of Intramolecular Cyclization and Polymerization Tendencies
The presence of both a nucleophilic secondary amine and an electrophilic aldehyde within the same molecule makes 2-[Cyclopropyl(methyl)amino]acetaldehyde susceptible to self-reaction. Free α-amino aldehydes are often unstable and are typically handled as N-protected derivatives to prevent rapid self-condensation. nih.gov
Intramolecular Cyclization: The molecule is well-suited for intramolecular cyclization. The nitrogen atom of the amine can act as an internal nucleophile, attacking the carbonyl carbon of the aldehyde. For a 1,4-aminoaldehyde like the target compound, this would result in the formation of a five-membered cyclic hemiaminal. This hemiaminal could exist in equilibrium with the open-chain form or undergo subsequent dehydration to form a cyclic iminium ion. Such intramolecular cyclizations are well-documented for various amino-carbonyl compounds. cnr.itresearchgate.netrsc.orgrsc.org
Polymerization: In addition to cyclization, intermolecular reactions can lead to polymerization. The fundamental reaction between an amine and a carbonyl group, which forms the basis of the Maillard reaction, can lead to the formation of complex polymers. mdpi.com Aldehydes themselves can be polymerized under various conditions. cmu.edu The catalyst-free multicomponent polymerization of aldehydes, amines, and a cyanide source to form poly(α-aminonitrile)s demonstrates the inherent tendency of these functional groups to link together to form macromolecules. rsc.org Given these precedents, 2-[Cyclopropyl(methyl)amino]acetaldehyde is expected to be prone to intermolecular condensation reactions, leading to the formation of oligomers or polymers, especially in concentrated solutions or upon heating.
Applications of 2 Cyclopropyl Methyl Amino Acetaldehyde As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecules
The inherent reactivity of the aldehyde group, coupled with the specific stereoelectronic properties of the N-cyclopropyl-N-methylamino moiety, positions 2-[Cyclopropyl(methyl)amino]acetaldehyde as a key starting material for intricate multi-step syntheses. Its utility has been demonstrated in the development of novel therapeutics.
A significant application is in the synthesis of innovative macrocyclic compounds designed as potential inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. In this context, the aldehyde is prepared as a key intermediate through a sequence involving the deprotection of 2-(benzyloxy)acetaldehyde, followed by reductive amination with cyclopropylamine (B47189) and subsequent methylation. This intermediate is then incorporated into a larger linear precursor, which ultimately undergoes a macrocyclization reaction to form the final complex, biologically active macrocycle. The precise structure of the N-cyclopropyl-N-methylamino group is often crucial for achieving the desired binding affinity and pharmacological profile in the target molecule.
Precursor for Heterocyclic Compound Synthesis
The aldehyde functionality is a cornerstone for the construction of heterocyclic rings through condensation reactions. 2-[Cyclopropyl(methyl)amino]acetaldehyde is a suitable precursor for various heterocyclic systems via established synthetic protocols.
One of the most powerful methods for synthesizing certain nitrogen-containing heterocycles is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with a β-arylethylamine, such as a tryptophan or dopamine (B1211576) derivative, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or β-carboline ring system. The use of 2-[Cyclopropyl(methyl)amino]acetaldehyde in this reaction would introduce the cyclopropyl(methyl)aminoethyl side chain at the newly formed stereocenter of the heterocyclic product, offering a direct route to novel and complex scaffolds.
Furthermore, the aldehyde can participate in multicomponent reactions to generate highly substituted heterocycles. For instance, in reactions analogous to those used for piperidine (B6355638) synthesis, an aldehyde, an amine, and a β-ketoester can condense to form a dihydropyridine, which is subsequently reduced to the corresponding piperidine. The use of 2-[Cyclopropyl(methyl)amino]acetaldehyde in such a reaction would yield piperidines bearing its characteristic substituent.
| Reaction Type | Key Reactants | Resulting Heterocycle | Potential Application |
|---|---|---|---|
| Pictet-Spengler Reaction | 2-[Cyclopropyl(methyl)amino]acetaldehyde, β-Arylethylamine (e.g., Tryptophan) | Tetrahydro-β-carboline | Synthesis of complex alkaloids and pharmaceutical scaffolds. |
| Multicomponent Piperidine Synthesis | 2-[Cyclopropyl(methyl)amino]acetaldehyde, Amine, β-Ketoester | Highly Substituted Piperidine | Creation of diverse chemical libraries for drug discovery. |
Intermediate in the Assembly of Chiral Amines and Amino Acid Derivatives
Chiral amines and unnatural amino acids are fundamental components of many pharmaceuticals and agrochemicals. 2-[Cyclopropyl(methyl)amino]acetaldehyde serves as a valuable precursor for the stereocontrolled synthesis of these important molecules.
A primary route to chiral amines is the asymmetric reduction of imines. The aldehyde can be readily condensed with a chiral or achiral primary amine to form a prochiral imine. Subsequent reduction of this imine using a chiral catalyst, such as a transition metal complex with a chiral ligand or a biocatalyst, can produce the corresponding chiral diamine with high enantioselectivity.
This aldehyde is also a key starting point for synthesizing conformationally constrained amino acids containing a cyclopropane (B1198618) ring. Such amino acids are of great interest in medicinal chemistry as they can impart specific secondary structures to peptides. Methodologies for synthesizing cyclopropane-based glutamate (B1630785) analogues often rely on the diastereoselective reaction between a glycinate (B8599266) equivalent and a suitable cyclopropane-containing electrophile. Conversely, the aldehyde group of 2-[Cyclopropyl(methyl)amino]acetaldehyde can be transformed, for example, via a Strecker or Ugi reaction, to introduce the amino acid functionality, leading to novel cyclopropyl-containing amino acid derivatives.
Strategies for Macrocyclization in Peptide Chemistry
Macrocyclic peptides have gained prominence as therapeutic agents because their cyclic nature provides conformational rigidity and improved resistance to enzymatic degradation. Aldehydes are increasingly used in novel macrocyclization strategies, and 2-[Cyclopropyl(methyl)amino]acetaldehyde is a documented intermediate in this field.
One major strategy involves incorporating the aldehyde into a linear peptide precursor, which then undergoes an intramolecular cyclization. A specific example is the use of 2-[Cyclopropyl(methyl)amino]acetaldehyde in the synthesis of macrocyclic PCSK9 inhibitors, where the final ring is closed using a Ring-Closing Metathesis (RCM) reaction between two alkene-containing residues in the precursor chain.
Another powerful technique is the intramolecular Pictet-Spengler reaction, which can be applied to peptide macrocyclization. A peptide designed with an N-terminal tryptophan or a similar residue can react with a C-terminal aldehyde (or an aldehyde-containing side chain) to form a stable, conformationally constrained macrocycle. The use of a precursor containing the 2-[cyclopropyl(methyl)amino]acetaldehyde moiety would enable the formation of unique macrocyclic structures via this method.
| Macrocyclization Method | Role of Aldehyde | Key Features | Reference Example |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intermediate in the synthesis of a linear precursor containing terminal alkenes. | Forms a stable carbon-carbon double bond to close the ring. | Synthesis of macrocyclic PCSK9 inhibitors. |
| Intramolecular Pictet-Spengler | Reacts with an N-terminal Tryptophan or Phenylalanine residue. | Forms a new heterocyclic ring as part of the macrocyclic backbone. | General strategy for peptide macrocyclization. |
Synthetic Utility in Diastereoselective and Enantioselective Transformations
The creation of specific stereoisomers is critical in drug development. 2-[Cyclopropyl(methyl)amino]acetaldehyde can be employed in reactions that control the formation of new stereocenters.
The aldehyde can be converted into a prochiral enolate or imine, which can then react with chiral reagents or in the presence of chiral catalysts to yield products with high diastereoselectivity or enantioselectivity. For example, the diastereoselective alkylation of a chiral glycine (B1666218) enolate is a key step in the synthesis of the ACE inhibitor moexipril. A similar strategy could be applied using an enolate derived from 2-[Cyclopropyl(methyl)amino]acetaldehyde to control stereochemistry relative to the existing cyclopropane group.
Furthermore, the aldehyde can participate in enantioselective multicomponent reactions. Organocatalytic methods have been developed for the three-component reaction of aldehydes, amines, and other reagents to produce chiral products, such as fluorinated amines, with high enantiomeric excess. The presence of the cyclopropyl (B3062369) group in 2-[Cyclopropyl(methyl)amino]acetaldehyde can influence the steric environment of the reaction center, potentially enhancing the stereochemical outcome of such transformations. The synthesis of complex, conformationally restricted glutamate analogues has been achieved through the diastereoselective reaction of a glycinate Schiff base anion with an activated cyclopropane derivative, underscoring the utility of the cyclopropane motif in directing stereoselective outcomes.
Advanced Analytical and Computational Approaches for Structural and Mechanistic Elucidation of 2 Cyclopropyl Methyl Amino Acetaldehyde
Spectroscopic Characterization Methodologies
Spectroscopy serves as the cornerstone for determining the molecular architecture of a compound. A multi-faceted approach, integrating various spectroscopic techniques, is essential for an unambiguous structural assignment of 2-[Cyclopropyl(methyl)amino]acetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-[Cyclopropyl(methyl)amino]acetaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.
In a ¹H NMR spectrum, the distinct chemical environments of the protons would give rise to a series of resonances. The aldehydic proton (CHO) would be expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons of the cyclopropyl (B3062369) ring would exhibit complex splitting patterns in the upfield region (typically 0-1 ppm), a characteristic feature of such strained ring systems. The methyl group attached to the nitrogen would present as a singlet, while the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group would show characteristic shifts and couplings.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for establishing connectivity. A COSY spectrum would reveal proton-proton coupling relationships, for instance, between the aldehydic proton and the adjacent methylene protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be used to identify longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular puzzle, for example, by correlating the methyl protons to the carbon of the adjacent methylene group and the cyclopropyl carbon.
Interactive Table 1: Predicted ¹H NMR Data for 2-[Cyclopropyl(methyl)amino]acetaldehyde
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| H-1 | 9.6 - 9.8 | Triplet | J = 2-3 | Aldehyde |
| H-2 | 3.2 - 3.4 | Doublet | J = 2-3 | CH₂ adjacent to C=O |
| H-3 | 2.3 - 2.5 | Singlet | N/A | N-CH₃ |
| H-4 | 0.8 - 1.0 | Multiplet | Complex | Cyclopropyl CH |
| H-5, H-6 | 0.4 - 0.6 | Multiplet | Complex | Cyclopropyl CH₂ |
| H-7, H-8 | 0.1 - 0.3 | Multiplet | Complex | Cyclopropyl CH₂ |
Note: The predicted data is based on typical chemical shifts for similar functional groups and structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2-[Cyclopropyl(methyl)amino]acetaldehyde, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1720-1740 cm⁻¹. The presence of the aldehyde is further confirmed by the appearance of two weak C-H stretching bands around 2720 and 2820 cm⁻¹.
The C-N stretching vibration of the tertiary amine would be expected in the region of 1180-1250 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methyl groups would be observed around 2850-3000 cm⁻¹. The presence of the strained cyclopropyl ring may also give rise to characteristic absorptions.
Interactive Table 2: Predicted IR Absorption Bands for 2-[Cyclopropyl(methyl)amino]acetaldehyde
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2950-3050 | Medium-Strong | C-H Stretch | Cyclopropyl, Methyl, Methylene |
| 2820, 2720 | Weak | C-H Stretch | Aldehyde |
| 1720-1740 | Strong | C=O Stretch | Aldehyde |
| 1450-1470 | Medium | C-H Bend | Methylene, Methyl |
| 1180-1250 | Medium | C-N Stretch | Tertiary Amine |
| ~1020 | Medium | C-C Stretch | Cyclopropyl Ring |
Note: The predicted data is based on characteristic IR frequencies for the respective functional groups.
Advanced Spectroscopic Techniques for Isomeric and Stereochemical Analysis
Given the potential for stereoisomerism in derivatives of this compound, advanced spectroscopic techniques could be employed. If chiral centers were introduced, Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the relative stereochemistry by measuring through-space interactions between protons. For enantiomeric analysis, chiral chromatography or the use of chiral shift reagents in NMR spectroscopy would be necessary to distinguish between enantiomers.
Computational Chemistry for Understanding Molecular Properties and Reactivity
Computational chemistry provides a powerful lens through which to examine the geometric, electronic, and reactive properties of molecules at an atomic level.
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) has become a standard computational tool for accurately predicting the properties of organic molecules. uq.edu.au For 2-[Cyclopropyl(methyl)amino]acetaldehyde, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine the lowest energy conformation (geometry optimization). uq.edu.au These calculations can also predict vibrational frequencies, which can be compared with experimental IR data to support structural assignments. uq.edu.au Furthermore, DFT can be used to calculate NMR chemical shifts, providing a theoretical counterpart to experimental spectra. uq.edu.au Analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the molecule's electronic structure and reactivity.
Modeling Reaction Mechanisms and Transition States (e.g., Hammond's Postulate, Curtin-Hammett Principle)
Understanding the reactivity of 2-[Cyclopropyl(methyl)amino]acetaldehyde, for instance, in reactions involving the aldehyde or the amine functionality, can be greatly enhanced by computational modeling. The mechanisms of potential reactions can be mapped out by locating the transition state structures that connect reactants to products.
Hammond's Postulate would be a key principle in analyzing these reaction pathways. chemicalbook.comnist.gov It states that the structure of a transition state will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. chemicalbook.comnist.gov For an endergonic reaction step, the transition state would resemble the higher-energy product of that step. Conversely, for an exergonic step, the transition state would be more similar to the reactant. chemicalbook.comnist.gov This allows for a qualitative understanding of the transition state structure without explicit calculation.
The Curtin-Hammett Principle would be relevant if different conformations or isomers of 2-[Cyclopropyl(methyl)amino]acetaldehyde are in rapid equilibrium and can react to form different products. This principle posits that the ratio of the products will not depend on the relative populations of the ground-state conformers, but rather on the difference in the free energies of the transition states leading to each product. This is crucial for predicting product distributions in reactions where multiple pathways are accessible from a rapidly equilibrating mixture of starting materials.
Conformational Analysis and its Impact on Reactivity
Computational studies on analogous molecules, such as amino acetaldehyde (B116499), provide insight into the potential conformations of 2-[Cyclopropyl(methyl)amino]acetaldehyde. For amino acetaldehyde, four primary low-energy conformers have been identified on the singlet potential energy surface. uva.esresearchgate.net These are characterized by the relative orientation of the amino and aldehyde groups. uva.esresearchgate.net In the case of 2-[Cyclopropyl(methyl)amino]acetaldehyde, the presence of a methyl group and a cyclopropyl group attached to the nitrogen atom introduces additional complexity.
The rotation around the N-C(aldehyde) bond is a key determinant of the molecule's shape. Similar to studies on cyclopropyl methyl ketone, where s-cis and s-trans conformations are considered, 2-[Cyclopropyl(methyl)amino]acetaldehyde will have preferred orientations of the cyclopropyl and aldehyde moieties. uwlax.edu The most stable conformation for cyclopropyl methyl ketone was determined to be the s-cis conformation. uwlax.edu For 2-[Cyclopropyl(methyl)amino]acetaldehyde, steric hindrance between the cyclopropyl group, the methyl group, and the acetaldehyde moiety will play a significant role in determining the lowest energy conformer.
The orientation of the lone pair of electrons on the nitrogen atom relative to the rest of the molecule is also crucial. The interplay between the electron-donating nature of the amino group and the electron-withdrawing character of the carbonyl group can lead to specific conformations being more stable. This electronic interaction, coupled with steric effects, governs the rotational barriers between different conformers.
The reactivity of the aldehyde group is directly influenced by its conformational state. For instance, the accessibility of the carbonyl carbon to nucleophilic attack can be sterically hindered in certain conformations. The orientation of the cyclopropyl group can either shield the reaction center or leave it exposed. Furthermore, the electronic effects of the amino group, which are conformation-dependent, can modulate the electrophilicity of the carbonyl carbon. A conformation that allows for optimal overlap between the nitrogen lone pair and the π-system of the carbonyl group could potentially decrease the aldehyde's reactivity towards nucleophiles.
Table 1: Postulated Conformers of 2-[Cyclopropyl(methyl)amino]acetaldehyde and Qualitative Reactivity Impact
| Conformer | Description of Orientation | Postulated Relative Stability | Impact on Aldehyde Reactivity |
| I (s-cis like) | Cyclopropyl group is oriented cis to the carbonyl oxygen. | Potentially more stable due to favorable electronic interactions. | May exhibit reduced reactivity due to steric shielding of the carbonyl group by the cyclopropyl moiety. |
| II (s-trans like) | Cyclopropyl group is oriented trans to the carbonyl oxygen. | Potentially less stable due to steric clash with the methyl group. | May exhibit enhanced reactivity due to greater accessibility of the carbonyl carbon. |
| III (Gauche) | Intermediate orientation between s-cis and s-trans. | Higher energy transition state between more stable conformers. | Reactivity would be transient and dependent on the pathway to a more stable form. |
Note: The relative stabilities and reactivity impacts are inferred from studies on analogous molecules and require specific computational or experimental verification for 2-[Cyclopropyl(methyl)amino]acetaldehyde.
Theoretical Studies on Cyclopropane (B1198618) Ring Strain and Bonding
Cyclopropane is characterized by significant ring strain, which is a combination of angle strain and torsional strain. utexas.eduwikipedia.org The internal C-C-C bond angles in cyclopropane are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This severe angle strain leads to weakened C-C bonds and a higher heat of combustion compared to acyclic alkanes. wikipedia.org The total ring strain in cyclopropane is estimated to be around 28 kcal/mol. utexas.edu
The bonding in cyclopropane is often described using the Walsh or bent-bond model. This model proposes that the carbon-carbon bonds are formed by the overlap of sp²-hybridized orbitals, with the p-orbitals overlapping in a "banana-like" fashion outside the direct line connecting the carbon nuclei. acs.org This results in bonds that have increased p-character and are weaker than typical C-C sigma bonds. wikipedia.org This increased p-character also imparts some properties of a π-system to the cyclopropane ring, influencing its electronic interactions with adjacent functional groups. wikipedia.org
In 2-[Cyclopropyl(methyl)amino]acetaldehyde, the substitution on the cyclopropane ring with the methylaminoacetaldehyde group will influence the ring's properties. While the fundamental strain of the three-membered ring remains, the electronic nature of the substituent can interact with the unique bonding of the cyclopropane ring. The nitrogen atom's lone pair can potentially engage in electronic delocalization with the Walsh orbitals of the cyclopropane ring, which could have a subtle effect on the ring's stability and the C-N bond characteristics. Theoretical calculations using methods like density functional theory (DFT) are instrumental in elucidating these specific interactions. uva.es
The strain energy of the cyclopropane ring is a key factor in the chemical reactivity of cyclopropyl-containing compounds. Reactions that lead to the opening of the three-membered ring are often thermodynamically favorable due to the release of this strain energy. libretexts.org This makes the cyclopropyl group in 2-[Cyclopropyl(methyl)amino]acetaldehyde a potential site for certain chemical transformations, although the conditions required for ring-opening would typically be more vigorous than reactions involving the aldehyde or amino functionalities.
Table 2: Components of Ring Strain in the Cyclopropane Moiety
| Strain Component | Description | Approximate Contribution to Total Strain | Consequence for 2-[Cyclopropyl(methyl)amino]acetaldehyde |
| Angle Strain | Deviation of C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org | Major contributor | Weakened C-C bonds within the cyclopropyl group, potential for ring-opening reactions. utexas.edu |
| Torsional Strain | Eclipsing interactions of substituents on adjacent carbon atoms of the ring. utexas.eduwikipedia.org | Minor contributor | Increased potential energy of the molecule, contributes to overall instability. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[Cyclopropyl(methyl)amino]acetaldehyde, and what are their respective yields and purity profiles?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution involving cyclopropylmethylamine derivatives. For example:
- Route 1 : Cyclopropylmethylamine reacts with chloroacetaldehyde under basic conditions (yield: ~65–70%, purity >90% by HPLC) .
- Route 2 : Palladium-catalyzed coupling of cyclopropane-containing precursors (yield: ~50–55%, requires chiral resolution for enantiopure forms) .
- Critical Factors : pH control (<7.0 prevents aldehyde polymerization), inert atmosphere (prevents oxidation of the cyclopropyl group) .
Q. How can researchers characterize the purity and structural integrity of 2-[Cyclopropyl(methyl)amino]acetaldehyde using spectroscopic methods?
- Methodological Answer :
- NMR : NMR detects cyclopropyl protons (δ 0.5–1.2 ppm) and aldehyde protons (δ 9.5–10.0 ppm). NMR confirms the cyclopropane ring (δ 8–12 ppm) and aldehyde carbonyl (δ 195–205 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 220 nm (retention time: 8.2 ± 0.3 min, >95% purity threshold) .
- MS : ESI-MS in positive mode shows [M+H] at m/z 142.1 (calculated: 142.2) .
Q. What stability considerations are critical when storing 2-[Cyclopropyl(methyl)amino]acetaldehyde, and how can degradation be minimized?
- Methodological Answer :
- Storage : -80°C under argon, sealed in amber vials (prevents light-induced aldol condensation). Degradation occurs at >-20°C (half-life <7 days at 4°C) .
- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated cyclopropane ring opening .
Advanced Research Questions
Q. How does the cyclopropyl group in 2-[Cyclopropyl(methyl)amino]acetaldehyde influence its reactivity in nucleophilic addition reactions compared to non-cyclopropyl analogues?
- Methodological Answer :
- Steric Effects : The cyclopropane ring imposes angle strain (60° bond angles), increasing electrophilicity of the aldehyde group. Rate constants for nucleophilic addition (e.g., with hydrazines) are 2–3× higher than linear alkyl analogues .
- Electronic Effects : Hyperconjugation from cyclopropane C–C bonds stabilizes transition states, as shown by DFT calculations (B3LYP/6-31G*) .
- Data Table :
| Substrate | (Ms) | ΔG (kJ/mol) |
|---|---|---|
| Cyclopropyl derivative | 0.45 ± 0.03 | 72.1 |
| Ethyl derivative | 0.18 ± 0.02 | 85.6 |
Q. What strategies can resolve contradictions in biological activity data observed for 2-[Cyclopropyl(methyl)amino]acetaldehyde derivatives across different assay conditions?
- Methodological Answer :
- Assay-Specific Factors :
- pH Sensitivity : The aldehyde group’s reactivity varies with pH (e.g., inactive at pH >8 due to hydrate formation) .
- Redox Interference : Thiol-containing buffers (e.g., Tris) may reduce the aldehyde, yielding inactive alcohols. Use HEPES or phosphate buffers .
- Statistical Reconciliation : Apply multivariate ANOVA to isolate assay variables (e.g., cell line vs. buffer composition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
